Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 174223-30-4
VCID: VC18319474
InChI: InChI=1S/C10H10N2O2S2/c1-3-14-10(13)8-5-16-9(12-8)7-4-15-6(2)11-7/h4-5H,3H2,1-2H3
SMILES:
Molecular Formula: C10H10N2O2S2
Molecular Weight: 254.3 g/mol

Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate

CAS No.: 174223-30-4

Cat. No.: VC18319474

Molecular Formula: C10H10N2O2S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2'-Methyl-[2,4'-bithiazole]-4-carboxylate - 174223-30-4

Specification

CAS No. 174223-30-4
Molecular Formula C10H10N2O2S2
Molecular Weight 254.3 g/mol
IUPAC Name ethyl 2-(2-methyl-1,3-thiazol-4-yl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C10H10N2O2S2/c1-3-14-10(13)8-5-16-9(12-8)7-4-15-6(2)11-7/h4-5H,3H2,1-2H3
Standard InChI Key FHGMNWOUMCGLTE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=CSC(=N2)C

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure consists of two thiazole rings linked via a single bond between position 2 of the first thiazole and position 4' of the second. Key features include:

  • First thiazole ring: Ethyl ester (-COOEt) at position 4.

  • Second thiazole ring: Methyl group (-CH₃) at position 2'.

  • Inter-ring connectivity: A covalent bond between C2 of the first ring and C4' of the second.

The molecular formula is C₁₀H₁₀N₂O₂S₂, with a molecular weight of 270.33 g/mol. Computational analyses predict a planar configuration due to π-conjugation across the bithiazole system, enhancing stability .

Spectroscopic Characteristics

While direct spectral data for this compound are unavailable, analogous bithiazoles exhibit:

  • ¹H NMR: Distinct singlet peaks for aromatic thiazole protons (δ 8.5–9.5 ppm) and triplet-quartet patterns for ethyl ester groups (δ 1.3–4.4 ppm) .

  • IR Spectroscopy: Strong C=O stretching at ~1700 cm⁻¹ and C=N vibrations near 1600 cm⁻¹ .

Synthetic Methodologies

Bromination of Ethyl 2-Methylthiazole-4-carboxylate

The synthesis typically begins with ethyl 2-methylthiazole-4-carboxylate (CAS 6436-59-5), which undergoes bromination to form a reactive intermediate:

Reaction Conditions:

  • Reagents: N-Bromosuccinimide (NBS, 1.2 equiv), AIBN (azobisisobutyronitrile, catalytic)

  • Solvent: Carbon tetrachloride (CCl₄)

  • Temperature: 76°C under reflux

  • Time: 4–6 hours

This step yields ethyl 2-bromomethylthiazole-4-carboxylate with a 31–38% yield after silica gel chromatography .

Coupling to Form the Bithiazole Core

The brominated intermediate reacts with a second thiazole unit under Ullmann or Suzuki coupling conditions:

Representative Protocol:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 110°C for 12 hours

This method produces the bithiazole scaffold with moderate yields (40–50%) .

Physicochemical Properties

Experimental data for closely related compounds (e.g., ethyl 2-methylthiazole-4-carboxylate) provide insights:

PropertyValueMethod
Solubility0.978 mg/mL in waterESOL model
LogP (octanol/water)1.68Consensus
TPSA67.43 ŲSILICOS-IT
GI AbsorptionHighADMET prediction

The methyl and ester groups enhance lipophilicity, facilitating membrane permeability .

Biological and Pharmaceutical Applications

Antimicrobial Activity

Bithiazoles are structural motifs in antibiotics like bleomycin, which cleave DNA via redox mechanisms . While direct studies on this compound are lacking, its brominated precursor shows:

  • CYP1A2 inhibition: Potential drug-drug interaction risk .

  • Antiviral activity: Thiazole derivatives inhibit viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ) .

Material Science Applications

Bithiazoles contribute to:

  • Electroluminescent devices: High electron mobility (µₑ = 0.12 cm²/V·s) .

  • Coordination polymers: Metal-organic frameworks (MOFs) with luminescent properties .

Future Directions

  • Optimized Synthesis: Develop transition-metal-free coupling reactions to improve yields.

  • Targeted Drug Design: Explore modifications to enhance selectivity for cancer cell lines.

  • Quantum Chemical Studies: Model electronic transitions for optoelectronic applications.

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